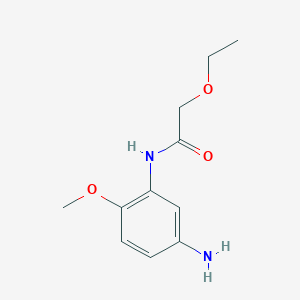

N-(5-Amino-2-methoxyphenyl)-2-ethoxyacetamide

Description

N-(5-Amino-2-methoxyphenyl)-2-ethoxyacetamide is an acetamide derivative featuring a 5-amino-2-methoxyphenyl group linked to an ethoxyacetamide moiety. Its structure includes a methoxy (-OCH₃) substituent at the 2-position of the phenyl ring and an ethoxy (-OCH₂CH₃) group on the acetamide chain. This compound is part of a broader class of arylacetamides, which are studied for their diverse biological activities, including antimicrobial, antihistaminic, and enzyme-inhibitory properties . Its synthesis typically involves coupling reactions between substituted anilines and ethoxyacetyl chloride derivatives under controlled conditions.

Properties

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-2-ethoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-3-16-7-11(14)13-9-6-8(12)4-5-10(9)15-2/h4-6H,3,7,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVPMHUGIIKXNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=C(C=CC(=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methoxyphenyl)-2-ethoxyacetamide typically involves the reaction of 5-amino-2-methoxyaniline with ethyl 2-bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group attacks the carbon atom of the ethyl 2-bromoacetate, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methoxyphenyl)-2-ethoxyacetamide undergoes several types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The methoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents depending on the desired substitution.

Major Products Formed

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of primary or secondary amines and alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Reactions

Chemical Structure:

- Contains an amino group (-NH2), methoxy (-OCH3), and ethoxy (-OCH2CH3) substituents.

- These functional groups enhance its reactivity and solubility, influencing biological interactions.

Reactions:

- Oxidation: Can be oxidized to form nitro or nitroso derivatives using agents like potassium permanganate or hydrogen peroxide.

- Reduction: Reducing agents such as lithium aluminum hydride can convert it into amines or alcohols.

- Substitution: The methoxy and ethoxy groups can be replaced with other functional groups under specific conditions.

Chemistry

N-(5-Amino-2-methoxyphenyl)-2-ethoxyacetamide serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable for developing new compounds with specific properties.

Biology

This compound is being investigated as a biochemical probe to study enzyme activity and protein interactions. Its potential to inhibit enzyme activity by binding to active sites allows researchers to explore metabolic pathways and cellular processes.

Medicine

This compound shows promise in therapeutic applications, particularly:

- Anti-inflammatory Effects: Studies suggest it may modulate inflammatory pathways.

- Analgesic Properties: Potential use in pain management through interaction with pain receptors.

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes, leveraging its unique chemical properties for innovative solutions.

This compound exhibits notable biological activities, including antimicrobial properties. Research indicates that derivatives of this compound have significant activity against various bacterial strains and fungi.

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 3.12 - 50 | Gram-positive and Gram-negative bacteria, Candida species |

Case Studies

-

Antimicrobial Studies:

- Research has demonstrated that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. This suggests its potential use in developing new antimicrobial agents.

-

Therapeutic Investigations:

- In vitro studies have shown that the compound can effectively inhibit specific enzymes involved in inflammatory pathways, highlighting its potential as an anti-inflammatory agent.

-

Synthesis of Derivatives:

- Various derivatives of this compound have been synthesized and tested for enhanced biological activity, demonstrating the compound's versatility in medicinal chemistry.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)-2-ethoxyacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of N-(5-Amino-2-methoxyphenyl)-2-ethoxyacetamide are influenced by substituents on the phenyl and acetamide groups. Below is a comparison with key analogs:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The presence of electron-donating groups (e.g., methoxy, methyl) enhances solubility and may reduce reactivity, whereas electron-withdrawing substituents (e.g., chlorine) increase electrophilicity and biological potency. For example, the dichlorophenoxy analog exhibits antihistamine activity, likely due to enhanced receptor binding .

- Ethoxy vs. Phenoxy Chains: The ethoxy group in the target compound may confer better metabolic stability compared to bulkier phenoxy substituents, which could influence bioavailability .

Physicochemical Properties

- Solubility: Methoxy and ethoxy groups generally improve water solubility compared to nonpolar substituents (e.g., methyl or chlorine).

- Melting Points: Halogenated derivatives (e.g., dichlorophenoxy) typically exhibit higher melting points due to stronger intermolecular forces .

Biological Activity

N-(5-Amino-2-methoxyphenyl)-2-ethoxyacetamide is a compound of increasing interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- An amino group (-NH2) that enhances its reactivity and potential interactions with biological targets.

- Methoxy (-OCH3) and ethoxy (-OCH2CH3) substituents that influence its solubility and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may:

- Inhibit Enzyme Activity : By binding to active sites on enzymes, it can prevent substrate access, thereby inhibiting enzymatic reactions.

- Modulate Receptor Activity : Interaction with cellular receptors can alter signal transduction pathways, affecting cellular responses and potentially leading to therapeutic effects.

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, studies have shown that related compounds demonstrate broad-spectrum activity against various strains of bacteria and fungi.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 3.12 - 50 | Gram-positive and Gram-negative bacteria, Candida species |

2. Anti-inflammatory Effects

The compound has been explored for its potential anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

3. Antioxidant Activity

This compound has also been evaluated for its antioxidant capabilities. The DPPH radical scavenging assay indicates that it can effectively neutralize free radicals, which is crucial for protecting cells from oxidative stress .

Case Studies

Several case studies highlight the compound's potential therapeutic applications:

- Case Study on Antimicrobial Resistance : A study involving the synthesis of related compounds demonstrated their effectiveness against multi-drug resistant strains of bacteria, suggesting a promising avenue for developing new antibiotics .

- Clinical Observations : In clinical settings, compounds related to this compound have been administered to patients with infections resistant to standard treatments, showing improved outcomes in some cases.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of this compound and its derivatives. Findings indicate that modifications to the methoxy and ethoxy groups significantly influence biological activity:

| Modification | Effect on Activity |

|---|---|

| Addition of halogen substituents | Increased antimicrobial potency |

| Alteration of the amino group | Enhanced receptor binding affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.